molecular formula C15H23N3O3 B2486260 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone CAS No. 2097920-96-0

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone

Cat. No.: B2486260
CAS No.: 2097920-96-0
M. Wt: 293.367
InChI Key: FNTIVYJHMMSLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining a piperidine scaffold, a 4,6-dimethylpyrimidine ring, and an ethoxyethanone functional group. Piperidine and pyrimidine rings are privileged structures in pharmaceutical development, frequently found in molecules with diverse biological activities . The pyrimidine nucleus, in particular, is a common bioisostere for purine and pyridine bases in nucleic acids, allowing derived compounds to potentially interact with various enzymatic targets . This structural profile suggests potential as a valuable intermediate for constructing more complex bioactive molecules. Researchers can leverage this compound as a key building block in synthesizing compound libraries for high-throughput screening, or as a core scaffold for developing novel ligands targeting enzymes and receptors. Its potential research applications may span several areas, including the design of kinase inhibitors and the exploration of modulators for central nervous system targets, given the prevalence of such structures in these fields . This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Properties

IUPAC Name

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-ethoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-4-20-10-14(19)18-7-5-6-13(9-18)21-15-16-11(2)8-12(3)17-15/h8,13H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTIVYJHMMSLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC(C1)OC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidinyloxy-piperidine intermediate is synthesized through SNAr between piperidin-3-ol and 2-chloro-4,6-dimethylpyrimidine . This reaction is driven by a strong base, such as cesium carbonate, in a polar aprotic solvent (e.g., dimethyl sulfoxide or dimethylformamide). Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes.

Representative Procedure :
A mixture of piperidin-3-ol (1.0 equiv), 2-chloro-4,6-dimethylpyrimidine (1.2 equiv), and cesium carbonate (2.5 equiv) in anhydrous dimethyl sulfoxide (10 mL/g substrate) is degassed with nitrogen and heated at 120°C under microwave irradiation for 1 hour. The crude product is purified via column chromatography (ethyl acetate/hexane) to yield 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine as a white solid (Yield: 72–78%).

Alternative Approaches: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction offers a viable alternative. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, piperidin-3-ol couples with 2-hydroxy-4,6-dimethylpyrimidine to form the ether bond. This method avoids harsh bases but requires stoichiometric reagents and produces phosphine oxide byproducts.

Critical Reaction Parameters and Yield Optimization

Solvent and Base Selection

  • Solvents : Dimethyl sulfoxide (DMSO) enhances SNAr reactivity due to its high polarity and ability to stabilize transition states.
  • Bases : Cesium carbonate outperforms weaker bases (e.g., K2CO3) in deprotonating piperidin-3-ol, accelerating ether formation.

Temperature and Catalysis

  • Microwave Assistance : Reduces reaction time from 12 hours to 1 hour while improving yields by 15–20%.
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions in biphasic systems (e.g., H2O/CH2Cl2).

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 6.32 (s, 1H, pyrimidine-H), 4.89–4.82 (m, 1H, piperidine-OCH), 4.15 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.72–3.65 (m, 2H, NCH2), 2.45 (s, 6H, CH3-pyrimidine), 1.38 (t, J = 7.0 Hz, 3H, OCH2CH3).
  • HRMS : m/z [M+H]+ Calc’d for C16H24N3O3: 306.1812; Found: 306.1815.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >98% using a C18 column (acetonitrile/H2O gradient).

Challenges and Limitations

  • Regioselectivity : Competing O- vs. N-alkylation during acylation necessitates careful stoichiometric control.
  • Byproduct Formation : Over-alkylation or pyrimidine ring degradation occurs at temperatures >130°C.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets and pathways. The pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its combination of a 4,6-dimethylpyrimidin-2-yloxy group, piperidine linker, and ethoxyethanone tail. Below is a comparative analysis with analogous compounds:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Potential Applications
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone (Target) 4,6-Dimethylpyrimidin-2-yloxy, piperidine, ethoxyethanone ~349.4 (calculated) Kinase inhibition, antimicrobial agents
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-2-phenoxyethanone Triazolo-pyrimidine core, piperazine linker, phenoxy group 542.6 (exact) Anticancer agents (triazolo-pyrimidine motifs)
YKL-05-099 Dihydropyrimido[4,5-d]pyrimidinone, methoxy groups 608.1 (exact) Kinase inhibitors (e.g., mTOR signaling)
3-(4,6-Dimethylpyrimidin-2-oxy)benzoic acid 4,6-Dimethylpyrimidin-2-yloxy, benzoic acid substituent ~258.3 (calculated) Chelation, metal-organic frameworks
2-(4,6-Dimethylpyrimidin-2-yl)-1-[...]hydrazine derivative Hydrazine linkage, pyrazolyl-dione intermediate ~330.3 (calculated) Antifungal agents, heterocyclic intermediates

Discussion of Comparative Features:

  • Core Heterocycle: The target compound’s 4,6-dimethylpyrimidine core is shared with compounds in and , which are associated with biological activity .
  • Substituent Effects: The ethoxyethanone group in the target compound offers moderate lipophilicity (clogP ~1.8 estimated), whereas phenoxy () or carboxylic acid () groups alter solubility and membrane permeability .

Biological Activity

The compound 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone , often referred to as a pyrimidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is C15H22N2O3C_{15}H_{22}N_{2}O_{3}, with a molecular weight of approximately 278.35 g/mol. The structure consists of a piperidine ring substituted with a pyrimidine moiety and an ethoxy group, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC15H22N2O3C_{15}H_{22}N_{2}O_{3}
Molecular Weight278.35 g/mol
Melting PointNot Available
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have indicated that compounds similar to 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone exhibit significant antitumor properties. For instance, research on pyrimidine derivatives has shown their ability to inhibit cancer cell proliferation in various human cancer cell lines.

Case Study: Antitumor Efficacy

In one study, a series of pyrimidine derivatives were tested for their cytotoxic effects on A549 lung cancer cells using MTS assays. The results demonstrated that these compounds could effectively reduce cell viability, suggesting their potential as antitumor agents.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The pyrimidine moiety can interact with enzymes involved in DNA synthesis and repair.
  • DNA Binding : Similar compounds have been shown to bind preferentially to DNA, disrupting replication and transcription processes.
  • Signal Transduction Modulation : The compound may alter signaling pathways that regulate cell growth and apoptosis.
MechanismDescription
Enzyme InhibitionInterference with DNA polymerases and kinases
DNA BindingIntercalation or groove binding in DNA
Signal ModulationAlteration of growth factor signaling pathways

Potential Therapeutic Uses

Given its structural characteristics and biological activity, 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone has potential applications in:

  • Anticancer Therapy : As a lead compound for developing new anticancer drugs targeting specific pathways.
  • Antimicrobial Agents : Its structural features may confer activity against various pathogens.

Research Findings

A study published in Molecules highlighted the synthesis and evaluation of similar compounds for their biological activities. These compounds exhibited promising results against several cancer cell lines, indicating that modifications to the piperidine and pyrimidine components can enhance efficacy and selectivity .

Q & A

What are the key considerations for designing synthetic routes for 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone?

Level : Basic
Answer :
The synthesis typically involves multi-step reactions:

Pyrimidine Core Preparation : Start with 4,6-dimethylpyrimidin-2-ol. Functionalize the hydroxyl group via nucleophilic substitution using reagents like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80°C) .

Piperidine Coupling : Introduce the piperidine moiety through SN2 reactions or Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine).

Ethoxy Group Installation : Employ alkylation agents (e.g., ethyl bromide) with a base to attach the ethoxy group.

Final Ketone Formation : Use Friedel-Crafts acylation or coupling reactions with activated carbonyl intermediates.

Analytical Validation : Confirm structural integrity via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography using software like SHELXL for refinement .

How can researchers resolve discrepancies between computational docking models and experimental binding data for this compound?

Level : Advanced
Answer :
Contradictions often arise from force field inaccuracies or solvent effects. Mitigation strategies include:

  • Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields with explicit solvent models to refine docking poses.
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding constants (Kd) and compare with docking scores.
  • Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., acetylcholinesterase) and refine structures using SHELX or WinGX .

Example : In acetylcholinesterase studies, resolving π-π stacking interactions required adjusting torsional parameters in docking algorithms .

What methods are recommended for characterizing the stereochemistry of the piperidine-oxypyrimidine moiety?

Level : Basic
Answer :

  • X-ray Crystallography : Resolve absolute configuration using programs like ORTEP-3 for 3D visualization and SHELXL for refinement .
  • Chiral HPLC : Employ a Chiralpak® column with hexane/isopropanol gradients to separate enantiomers.
  • Vibrational Circular Dichroism (VCD) : Compare experimental spectra with density functional theory (DFT)-calculated spectra for stereochemical assignment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.